molecular formula C15H21BO4S B7957803 Methyl 2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7957803
M. Wt: 308.2 g/mol
InChI Key: XUGAMGUSNQKOPP-UHFFFAOYSA-N
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Description

Methyl 2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a boronate ester group and a methylsulfanyl substituent on a benzoate ester framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of a suitable precursor. One common method is the reaction of 2-(methylsulfanyl)-5-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Flow chemistry allows for better control over reaction conditions and can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for deprotonation steps.

Major Products

    Cross-Coupling Products: Biaryl compounds formed from Suzuki-Miyaura reactions.

    Oxidation Products: Sulfoxides or sulfones from the oxidation of the methylsulfanyl group.

    Substitution Products: Various esters or amides from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Methyl 2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in chemical reactions involves the activation of the boronate ester group. In Suzuki-Miyaura cross-coupling, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. The resulting intermediate undergoes reductive elimination to form the final biaryl product.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methanesulfonyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 2-(methylsulfanyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

Methyl 2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the position of the methylsulfanyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. The presence of the boronate ester group also makes it a valuable intermediate in cross-coupling reactions, distinguishing it from other similar compounds that may lack this functional group.

Properties

IUPAC Name

methyl 2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)10-7-8-12(21-6)11(9-10)13(17)18-5/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGAMGUSNQKOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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